Ethyl 4-nitrophenylglyoxylate
Overview
Description
Ethyl 4-nitrophenylglyoxylate is an organic compound with the molecular formula C10H9NO5 and a molecular weight of 223.18 g/mol . It is known for its pale yellow to orange or brown crystalline appearance . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Ethyl 4-nitrophenylglyoxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzaldehyde with ethyl oxalyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 4-nitrophenylglyoxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-nitrophenylglyoxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-nitrophenylglyoxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-nitrophenylglyoxylate involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and inhibition . The compound’s nitro group can undergo reduction to form reactive intermediates, which can further interact with biological molecules .
Comparison with Similar Compounds
Ethyl 4-nitrophenylglyoxylate can be compared with other similar compounds, such as:
Ethyl 4-aminophenylglyoxylate: This compound has an amino group instead of a nitro group, which significantly alters its reactivity and applications.
Ethyl 4-nitrophenylacetate: Similar in structure but with different functional groups, leading to variations in chemical behavior and uses.
4-Nitrophenylglyoxylic acid: The acid form of this compound, which has different solubility and reactivity properties.
This compound is unique due to its specific combination of functional groups, which makes it versatile for various chemical reactions and research applications .
Properties
IUPAC Name |
ethyl 2-(4-nitrophenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-2-16-10(13)9(12)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCXKZCKJZFZGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334933 | |
Record name | Ethyl 4-nitrophenylglyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70091-75-7 | |
Record name | Ethyl 4-nitrophenylglyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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